molecular formula C20H23N3O4S B11172290 4-Acetylamino-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide

4-Acetylamino-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide

Cat. No.: B11172290
M. Wt: 401.5 g/mol
InChI Key: DYUKOLCSOLUSSX-UHFFFAOYSA-N
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Description

4-ACETAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound with the molecular formula C20H23N3O4S This compound is known for its unique structural features, which include an acetamido group, a piperidine-1-sulfonyl group, and a phenylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzamide with acetic anhydride to form 4-acetamidobenzamide. This intermediate is then reacted with 4-(piperidine-1-sulfonyl)phenylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-ACETAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-ACETAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ACETAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The acetamido and sulfonyl groups are key functional groups that enable binding to enzymes or receptors, thereby modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

4-ACETAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

4-acetamido-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C20H23N3O4S/c1-15(24)21-17-7-5-16(6-8-17)20(25)22-18-9-11-19(12-10-18)28(26,27)23-13-3-2-4-14-23/h5-12H,2-4,13-14H2,1H3,(H,21,24)(H,22,25)

InChI Key

DYUKOLCSOLUSSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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